![molecular formula C7H5N3O2S B1308554 7-Nitrobenzo[d]thiazol-2-amin CAS No. 89793-81-7](/img/structure/B1308554.png)

7-Nitrobenzo[d]thiazol-2-amin

Übersicht

Beschreibung

7-Nitrobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Nitrobenzo[d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitrobenzo[d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Antituberkulosemitteln

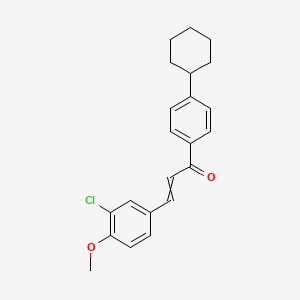

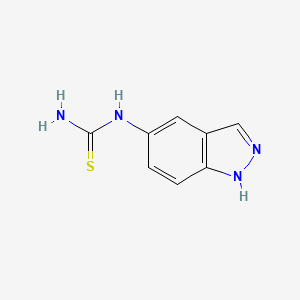

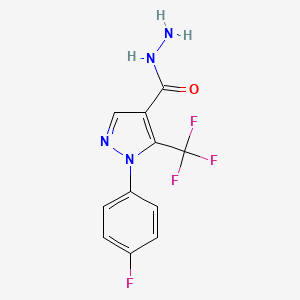

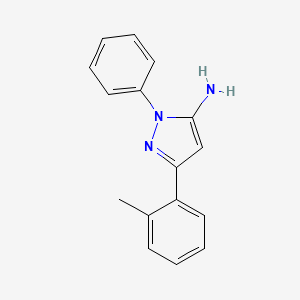

7-Nitrobenzo[d]thiazol-2-amin wurde auf sein Potenzial zur Entwicklung neuer Antituberkulosemittel untersucht. Jüngste synthetische Entwicklungen haben gezeigt, dass Derivate von Benzothiazol, zu denen die 7-Nitro-Gruppe gehört, eine vielversprechende Aktivität gegen Mycobacterium tuberculosis aufweisen. Diese Verbindungen werden über verschiedene Wege wie Diazo-Kupplung und Knoevenagel-Kondensation synthetisiert, und ihre Hemmkonzentrationen werden mit Standardmedikamenten verglichen, um die Wirksamkeit zu beurteilen .

COX-Hemmung für entzündungshemmende Anwendungen

Studien haben gezeigt, dass bestimmte Derivate von this compound eine schwache COX-1-Hemmaktivität aufweisen. Dies deutet auf mögliche Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten hin. Die kolorimetrischen Assays, die zur Ermittlung dieser Aktivität verwendet werden, bilden eine Grundlage für die weitere Erforschung potenterer COX-Hemmer .

Analgetische Eigenschaften

Die Verbindung wurde mit signifikanten analgetischen Wirkungen in Verbindung gebracht. Dies eröffnet Wege für die Forschung nach Schmerzmitteln. Die spezifischen Mechanismen, durch die this compound zu analgetischen Wirkungen beiträgt, wären ein interessantes Thema für weitere Studien .

Antibakterielle Aktivität

Es gibt neue Forschungsergebnisse zu den antibakteriellen Eigenschaften von this compound-Derivaten. Die Synthese dieser Verbindungen und ihre anschließende Prüfung gegenüber verschiedenen Bakterienstämmen könnten zur Entwicklung neuer Antibiotika führen. Die Struktur-Wirkungs-Beziehung dieser Derivate ist entscheidend für das Verständnis ihres Potenzials als antibakterielle Mittel .

Molekulare Docking-Studien

This compound-Derivate wurden in molekularen Docking-Studien eingesetzt, um potente Inhibitoren mit verbesserter Aktivität zu identifizieren. Diese Studien sind entscheidend für den Medikamentenentwicklungsprozess und helfen, die Wechselwirkung zwischen der Verbindung und Zielproteinen vorherzusagen .

Entwicklung von Synthesewegen

Die Verbindung dient als Schlüsselzwischenprodukt bei der Entwicklung von Synthesewegen für heterocyclische Moleküle. Ihre Rolle in Reaktionen wie Molekularhybridisierungstechniken und Mikrowellenbestrahlung ist entscheidend für die Weiterentwicklung der synthetischen organischen Chemie .

Chemische Bildung und Forschung

Schließlich kann this compound als Lehrmittel in der chemischen Bildung verwendet werden, um verschiedene Synthesetechniken und -reaktionen zu demonstrieren. Es dient auch als Forschungsobjekt an sich, wobei Studien sich auf seine physikalischen und chemischen Eigenschaften, Lagerbedingungen und Sicherheitsmaßnahmen konzentrieren .

Safety and Hazards

7-Nitrobenzo[d]thiazol-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Wirkmechanismus

Target of Action

7-Nitrobenzo[d]thiazol-2-amine is a benzothiazole derivative, and these compounds have been found to exhibit a wide range of biological activities Benzothiazole derivatives have been reported to show potent anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that 7-Nitrobenzo[d]thiazol-2-amine might interact with its targets, leading to the inhibition of essential biological processes in the bacteria, thereby exerting its anti-tubercular effects.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that 7-nitrobenzo[d]thiazol-2-amine may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the action of 7-nitrobenzo[d]thiazol-2-amine might result in the inhibition of the growth of mycobacterium tuberculosis .

Action Environment

Like other chemical compounds, the action and stability of 7-nitrobenzo[d]thiazol-2-amine might be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Biochemische Analyse

Biochemical Properties

7-Nitrobenzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, 7-Nitrobenzo[d]thiazol-2-amine can bind to proteins, altering their function and affecting cellular processes. The interactions between 7-Nitrobenzo[d]thiazol-2-amine and these biomolecules are primarily driven by its nitro and amine groups, which can form hydrogen bonds and other non-covalent interactions .

Cellular Effects

The effects of 7-Nitrobenzo[d]thiazol-2-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Nitrobenzo[d]thiazol-2-amine can modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 7-Nitrobenzo[d]thiazol-2-amine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as the inhibition of COX enzymes mentioned earlier . This inhibition occurs through the binding of 7-Nitrobenzo[d]thiazol-2-amine to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 7-Nitrobenzo[d]thiazol-2-amine can interact with DNA and RNA, affecting the transcription and translation processes and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 7-Nitrobenzo[d]thiazol-2-amine can change over time in laboratory settings. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that 7-Nitrobenzo[d]thiazol-2-amine can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 7-Nitrobenzo[d]thiazol-2-amine vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, 7-Nitrobenzo[d]thiazol-2-amine can become toxic, leading to adverse effects such as liver and kidney damage . It is crucial to determine the appropriate dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

7-Nitrobenzo[d]thiazol-2-amine is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, such as cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . Additionally, 7-Nitrobenzo[d]thiazol-2-amine can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 7-Nitrobenzo[d]thiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 7-Nitrobenzo[d]thiazol-2-amine can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments. The distribution of 7-Nitrobenzo[d]thiazol-2-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Eigenschaften

IUPAC Name |

7-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRCAIHFSHXPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401957 | |

| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-81-7 | |

| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

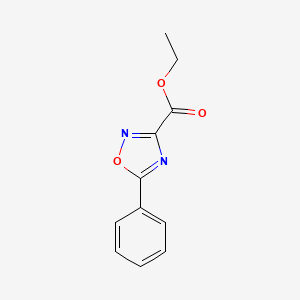

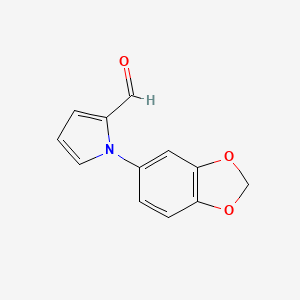

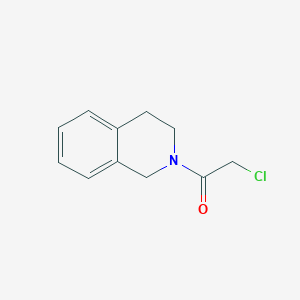

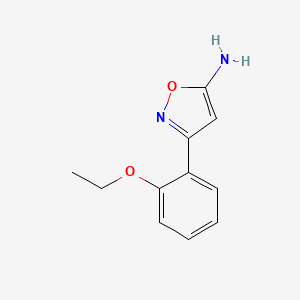

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)